![molecular formula C17H11NO B13898200 Benz[b]acridin-12(5H)-one CAS No. 10322-23-3](/img/structure/B13898200.png)
Benz[b]acridin-12(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[b]acridin-12(5H)-one is a heterocyclic compound that belongs to the acridine family Acridines are known for their planar structures and aromatic properties, which make them useful in various scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz[b]acridin-12(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benz[b]acridin-12(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitrating agents, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Applications De Recherche Scientifique
Benz[b]acridin-12(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz[b]acridin-12(5H)-one involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound’s planar structure allows it to insert between the base pairs of DNA, stabilizing the intercalated complex through π-π interactions. This property is particularly useful in the development of anticancer agents, as it can induce apoptosis in cancer cells by interfering with their genetic material.
Comparaison Avec Des Composés Similaires
Acridine: Shares the planar structure and aromatic properties but lacks the additional functional groups present in Benz[b]acridin-12(5H)-one.
Quinacrine: A derivative of acridine with additional chlorine and methoxy groups, used as an antimalarial and antiparasitic agent.
Proflavine: Another acridine derivative with antimicrobial properties, used in the treatment of wounds and infections.
Uniqueness: this compound stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
10322-23-3 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5H-benzo[b]acridin-12-one |
InChI |
InChI=1S/C17H11NO/c19-17-13-7-3-4-8-15(13)18-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H,(H,18,19) |
Clé InChI |
GGUSMHPSFBLRBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



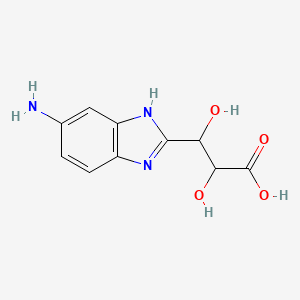
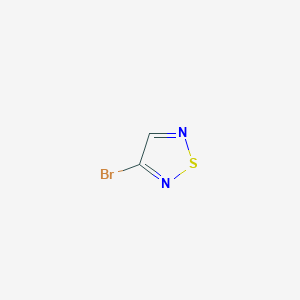

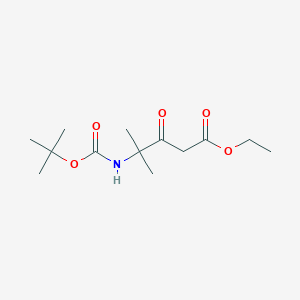
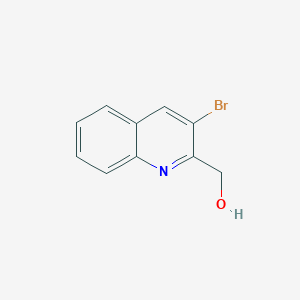
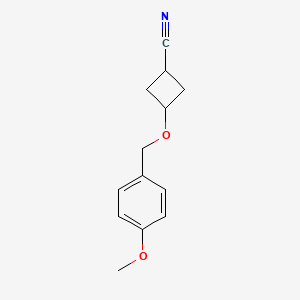
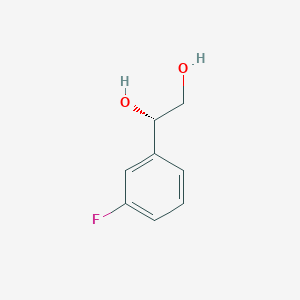

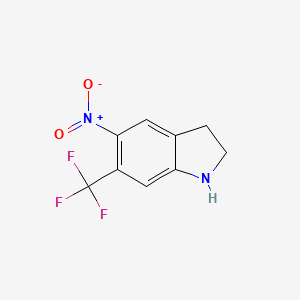
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)

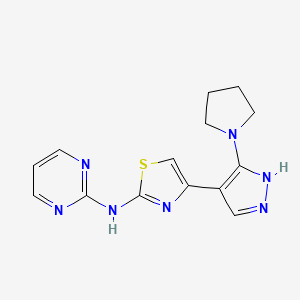
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
